Cas no 112569-60-5 (3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI))

3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI) structure
112569-60-5 structure
Product Name:3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI)
CAS-nummer:112569-60-5
MF:C27H32O10
MW:516.536989212036
CID:160442
Update Time:2024-03-05

3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI)
    • 3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzox
    • 2H-3,9a-Methano-1-benzoxepin,3-furancarboxylic acid deriv.
    • 3-Furancarboxylicacid,6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester, [3R-(3a,5b,5aa,6a,9b,9aa,10R*)]-
    • Eumaitenol
    • 3-Furancarboxylic acid, (3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diyl ester (9CI)
    • [3R-(3alpha,5beta,5aalpha,6alpha,9beta,9aalpha,10R*)]-6-(Acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diyl ester 3-furancarboxylic acid
    • Inchi: 1S/C27H32O10/c1-15(28)34-19-6-9-25(4,31)27-21(36-23(30)17-8-11-33-14-17)18(24(2,3)37-27)12-20(26(19,27)5)35-22(29)16-7-10-32-13-16/h7-8,10-11,13-14,18-21,31H,6,9,12H2,1-5H3/t18-,19+,20-,21+,25-,26+,27+/m1/s1
    • InChI-sleutel: GUBOYPRFUPUJMI-ABEZMFPMSA-N
    • LACHT: [C@@H]12[C@H](OC(C3C=COC=3)=O)[C@]3(OC1(C)C)[C@@](O)(C)CC[C@@H]([C@@]3(C)[C@H](OC(C1C=COC=1)=O)C2)OC(C)=O

Berekende eigenschappen

  • Exacte massa: 272.08309
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 37
  • XLogP3: 2.824

Experimentele eigenschappen

  • Dichtheid: 1.34±0.1 g/cm3(Predicted)
  • Kookpunt: 598.8±50.0 °C(Predicted)
  • PSA: 52.54
  • pka: 13.90±0.70(Predicted)
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.